molecular formula C14H18BrNO2 B13249797 4-(2-Bromo-4-ethoxybenzoyl)piperidine

4-(2-Bromo-4-ethoxybenzoyl)piperidine

Cat. No.: B13249797
M. Wt: 312.20 g/mol
InChI Key: RXZVVCLVLFZSII-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-ethoxybenzoyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromo and ethoxy group attached to a benzoyl moiety, which is further connected to a piperidine ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-ethoxybenzoyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-ethoxybenzoic acid and piperidine.

    Esterification: The 2-bromo-4-ethoxybenzoic acid is first esterified to form the corresponding ester.

    Amidation: The ester is then reacted with piperidine under appropriate conditions to form the desired product.

The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-ethoxybenzoyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a ketone.

Scientific Research Applications

4-(2-Bromo-4-ethoxybenzoyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-ethoxybenzoyl)piperidine involves its interaction with specific molecular targets. The bromo and ethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-methoxybenzoyl)piperidine
  • 4-(2-Bromo-4-ethoxyphenyl)piperidine
  • 4-(2-Bromo-4-ethoxybenzyl)piperidine

Uniqueness

4-(2-Bromo-4-ethoxybenzoyl)piperidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

(2-bromo-4-ethoxyphenyl)-piperidin-4-ylmethanone

InChI

InChI=1S/C14H18BrNO2/c1-2-18-11-3-4-12(13(15)9-11)14(17)10-5-7-16-8-6-10/h3-4,9-10,16H,2,5-8H2,1H3

InChI Key

RXZVVCLVLFZSII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C2CCNCC2)Br

Origin of Product

United States

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